molecular formula C8H8BrI B12950479 1-(Bromomethyl)-3-iodo-5-methylbenzene

1-(Bromomethyl)-3-iodo-5-methylbenzene

Cat. No.: B12950479
M. Wt: 310.96 g/mol
InChI Key: PKNOSWOJOWVLBF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-iodo-5-methylbenzene is a halogenated aromatic compound characterized by a bromomethyl (–CH2Br) group at position 1, an iodine atom at position 3, and a methyl (–CH3) group at position 5 on the benzene ring (Figure 1). This compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where a benzyl bromide derivative reacts with a lithium carbonate-mediated alkylation agent in dimethylformamide (DMF) at 60°C under nitrogen, yielding 29% after purification . Key spectral data include a singlet for the bromomethyl proton at δ 5.24 ppm in $^1$H NMR and a methyl resonance at δ 2.56 ppm . Elemental analysis and spectral comparisons confirm successful substitution and structural integrity .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-(bromomethyl)-3-iodo-5-methylbenzene

InChI

InChI=1S/C8H8BrI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3

InChI Key

PKNOSWOJOWVLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-iodo-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-iodo-5-methylbenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, with the bromomethyl group being introduced at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride in ethanol or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 3-iodo-5-methylbenzyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-iodo-5-methylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-iodo-5-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of a new bond with the nucleophile. The iodo group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: Involves the aromatic ring as the reactive site.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., –NO2, –CF3) increase the electrophilicity of the bromomethyl group, facilitating nucleophilic substitutions or cross-couplings .
  • Steric hindrance from bulky substituents (e.g., –I, –CH3) in 1-(Bromomethyl)-3-iodo-5-methylbenzene reduces synthetic yields compared to less hindered analogues like 1-(bromomethyl)-4-fluorobenzene .
  • Halogen diversity (Br, I, Cl) influences applications: iodine’s polarizability supports radiopharmaceutical uses, while bromine aids in catalytic reactions .

Physical and Chemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Melting/Boiling Point Key Spectral Features
This compound 307.96 DMSO, Chloroform (moderate) Not reported $^1$H NMR: δ 5.24 (s, –CH2Br)
1-(Bromomethyl)-4-methoxybenzene 201.06 Methanol, EA Oil (liquid at RT) $^1$H NMR: δ 4.45 (s, –CH2Br)
1-Bromo-3-iodo-5-(trifluoromethyl)benzene 365.91 Organic solvents Not reported N/A
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 411.90 Chloroform Not reported High density (1.72 g/cm³)

Key Observations :

  • Solubility : Bromomethyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and chlorinated solvents, critical for reaction workup .
  • Spectral Trends : The chemical shift of the –CH2Br group varies with adjacent substituents (e.g., δ 5.24 ppm in the iodo-methyl derivative vs. δ 4.45 ppm in methoxy analogues) due to electronic effects .
  • Molecular Weight : Heavier halogens (e.g., iodine) significantly increase molecular weight, impacting crystallization and purification strategies .

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